REACTION_CXSMILES
|
[OH:1][C:2]([CH:15]1[CH2:20][CH2:19][CH2:18][N:17](C(OC(C)(C)C)=O)[CH2:16]1)([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].Cl>CC#N>[C:9]1([C:2]([CH:15]2[CH2:20][CH2:19][CH2:18][NH:17][CH2:16]2)([OH:1])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
obtained
|
Type
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CUSTOM
|
Details
|
60 mL of the reaction mixture was quenched with saturated NaHCO3
|
Type
|
EXTRACTION
|
Details
|
extracted three times with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The crude product (0.2709 g, 80% in two steps) was used without further purification
|
Reaction Time |
3 min |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C(CCCCCC)(O)C1CNCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |